N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine
説明
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine, also known as CL-316,243, is a selective β3-adrenergic receptor agonist that has been extensively studied for its potential use in treating obesity and metabolic disorders.
科学的研究の応用
Ring-Fission and Bond Cleavage Reactions
One area of research involving this compound is in the study of ring-fission and C–C bond cleavage reactions. Jäger et al. (2002) explored the reaction of related compounds, highlighting the potential of these reactions in organic synthesis and the formation of novel compounds with potential applications in various fields, including material science and pharmaceuticals (Jäger et al., 2002).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds derived from similar chemical structures has been investigated for their potential in medicinal chemistry. Bekircan et al. (2015) conducted a study focusing on the synthesis of compounds with potential applications in enzyme inhibition, which could lead to the development of new therapeutic agents (Bekircan et al., 2015).
Antimicrobial Evaluation
Compounds structurally similar to N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine have been synthesized and evaluated for antimicrobial activity. Kapadiya et al. (2020) found that some synthesized compounds exhibited significant potency against various microorganisms, suggesting their potential as antimicrobial agents (Kapadiya et al., 2020).
Antiepileptic Activity
Another area of research is the exploration of antiepileptic activity. Rajak et al. (2013) synthesized novel compounds related to N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine and evaluated their anticonvulsant activities, contributing to the search for new treatments for epilepsy (Rajak et al., 2013).
Selective Histamine Receptor Antagonism
The compound has also been studied for its potential in histamine receptor antagonism. Clitherow et al. (1996) investigated derivatives of 1,2,4-oxadiazole for their selectivity and potency as histamine H3 receptor antagonists, which has implications for developing treatments for conditions like allergies and asthma (Clitherow et al., 1996).
Antimycobacterial Activity
Additionally, the compound's derivatives have been explored for antimycobacterial activity. Kumar et al. (2011) synthesized novel hybrids involving 1,2,4-oxadiazole and evaluated them against Mycobacterium tuberculosis, offering potential pathways for new antituberculosis drugs (Kumar et al., 2011).
Monoamine Oxidase Inhibition
The synthesis and potential application in monoamine oxidase inhibition have been researched. Efimova et al. (2023) synthesized a compound similar to N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine and tested it as a potential inhibitor, indicating its relevance in treating neurodegenerative disorders (Efimova et al., 2023).
特性
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclohexanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c16-12-8-6-11(7-9-12)15-18-14(20-19-15)10-17-13-4-2-1-3-5-13/h6-9,13,17H,1-5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDQLCCXEICILF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。